2,2-Bis(ethoxymethyl)butan-1-ol
Description
Nomenclature and Structural Representation in Academic Discourse
The systematic IUPAC name for the compound is 2,2-Bis(ethoxymethyl)butan-1-ol . This name precisely describes its molecular structure:
butan-1-ol : The parent structure is a four-carbon chain (butane) with a hydroxyl (-OH) group on the first carbon.
2,2-Bis(ethoxymethyl) : At the second carbon position of the butane (B89635) chain, there are two identical substituent groups. The "bis" prefix indicates two of the same complex substituent. Each of these is an "ethoxymethyl" group (-CH₂-O-CH₂CH₃), which consists of a methylene (B1212753) bridge connected to an ethoxy group.
The structure is based on a quaternary carbon atom at the C2 position, a feature it shares with the well-known polyol, trimethylolpropane (B17298) (TMP). wikipedia.org This sterically hindered core imparts stability to the molecule.
| Property | Value/Description |
| IUPAC Name | This compound |
| CAS Number | 93859-36-0 chemsrc.comevitachem.com |
| Molecular Formula | C₁₀H₂₂O₃ |
| Core Structure | 2,2-disubstituted butan-1-ol |
| Key Functional Groups | Primary hydroxyl (-OH), Two ether (-O-) linkages |
Historical Context and Evolution of Research on Ether Polyols
The study of polyols is intrinsically linked to the development of polymer science. While simple diols like ethylene (B1197577) glycol have been known for over a century, the systematic development of more complex polyols, including ether polyols, gained significant momentum in the mid-20th century with the rise of the polyurethane industry. scispace.com The pioneering work of Otto Bayer and his team in the 1930s and 1940s laid the foundation for polyurethane chemistry, creating a demand for a diverse range of polyol and isocyanate precursors. scispace.com
The 1960s saw significant advancements, including the development of double metal cyanide (DMC) catalysts for the ring-opening polymerization of epoxides. This technology allowed for the production of high-quality polyether polyols with controlled molecular weights and low levels of unsaturation, surpassing what was achievable with conventional alkaline catalysts. Research has since focused on creating "functional polyols," where specific chemical groups are incorporated to impart desired properties like improved thermal stability, flame retardancy, or enhanced adhesion in the final polyurethane product. gvchem.comelsevierpure.com More recently, there has been a significant push towards developing polyols from renewable, bio-based sources like vegetable oils and lignin (B12514952) to address sustainability concerns. elsevierpure.comkuleuven.bemdpi.com
Significance of this compound as a Model Compound and Building Block
While specific research singling out this compound as a model compound is scarce, its structural motifs are highly relevant in several areas of organic synthesis and materials science.
As a Model Compound:
The structure of this compound makes it an excellent, albeit underutilized, model for studying the properties of neopentyl-type polyols. Its 2,2-disubstituted-1,3-propanediol core is a common feature in many commercially important chemicals, including neopentyl glycol (NPG) and trimethylolpropane (TMP). wikipedia.orgsigmaaldrich.com Research on the catalytic desymmetrization of 2,2-disubstituted-1,3-propanediols is an active field, aiming to create chiral molecules with quaternary stereocenters. organic-chemistry.orgacs.orgnih.gov The fixed, sterically defined environment of this compound could serve as a valuable substrate in developing and understanding such asymmetric transformations.
As a Building Block:
The true significance of this compound lies in its potential as a trifunctional building block. It possesses one reactive primary hydroxyl group and two stable ether linkages.
Polymer Synthesis: The hydroxyl group can react with isocyanates to form urethane (B1682113) linkages, incorporating the molecule into polyurethane networks. ulprospector.com The ethoxy side chains would be expected to impart flexibility and modify the polarity of the resulting polymer compared to its all-alkane analogue. The ether groups generally enhance hydrolytic stability over ester-based polyols. Current time information in Bangalore, IN.
Dendrimer and Hyperbranched Polymer Synthesis: Structurally related polyols, particularly those based on 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), are cornerstone building blocks for creating polyester (B1180765) dendrimers. evitachem.comorganic-chemistry.orgjst.go.jp Similarly, trimethylolpropane diallyl ether, which shares the same core but with different ether side chains, is a precursor for dendrimers used in coatings. chemicalbook.com By analogy, this compound could be a valuable monomer for synthesizing polyether-based dendrimers or hyperbranched polymers.
Synthesis of Derivatives: The primary alcohol can be readily converted to other functional groups. For instance, it can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, allowing for its incorporation into a wide variety of other chemical structures. The ether linkages provide stability compared to the analogous ester groups, which are susceptible to hydrolysis.
The synthesis of this compound would likely proceed from 2,2-dimethylolbutanal, which is produced by the condensation of n-butyraldehyde with formaldehyde. kuleuven.be Subsequent reduction of the aldehyde to the alcohol would yield 2,2-bis(hydroxymethyl)butan-1-ol (trimethylolbutane), which could then be selectively etherified.
Overview of Current Research Trends and Knowledge Gaps
Current research in polyol chemistry is heavily focused on sustainability and advanced functionalization. There is a major trend in developing bio-based polyols from sources like lignin, soybean oil, and other plant-derived materials to reduce reliance on petrochemical feedstocks. elsevierpure.comkuleuven.bemdpi.com Another key area is the synthesis of functional polyols designed to impart specific, high-performance properties to materials, such as enhanced thermal stability, self-healing capabilities, or antimicrobial activity. elsevierpure.comacs.org
Knowledge Gaps:
The primary knowledge gap concerning this compound is the lack of dedicated studies on the compound itself. While its properties and reactivity can be inferred from related structures, there is a need for empirical data. Key unanswered questions include:
Detailed Physicochemical Properties: There is a lack of published experimental data for properties such as boiling point, viscosity, and solubility. This information is crucial for predicting its behavior in formulations and reactions.
Reactivity Ratios: In polymerization reactions, particularly in polyurethane synthesis, the reactivity of its hydroxyl group compared to other standard polyols is unknown. This data is essential for designing polymer syntheses.
Performance in Materials: The specific contributions of the ethoxymethyl groups to the final properties of polymers (e.g., glass transition temperature, mechanical strength, chemical resistance) have not been experimentally determined.
Comparative Analysis: A direct comparison of polymers derived from this compound with those from its close relatives (like trimethylolpropane or neopentyl glycol derivatives) would be highly valuable to delineate structure-property relationships.
Addressing these knowledge gaps through targeted research would clarify the potential of this compound as a useful component in the toolbox of polymer and organic chemists.
Structure
3D Structure
Properties
CAS No. |
93859-36-0 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2,2-bis(ethoxymethyl)butan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-4-10(7-11,8-12-5-2)9-13-6-3/h11H,4-9H2,1-3H3 |
InChI Key |
OJJGNIICITWWPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(COCC)COCC |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Bis Ethoxymethyl Butan 1 Ol
Established Synthetic Pathways and Reaction Schemes
The creation of 2,2-Bis(ethoxymethyl)butan-1-ol primarily relies on established synthetic routes that are well-documented in organic chemistry for the formation of ether bonds. These pathways include direct etherification methods and strategies involving the conversion of precursor molecules.
Direct Etherification Approaches to Form Ethoxymethyl Moieties
Direct etherification involves the reaction of a suitable polyol precursor, in this case, 2,2-bis(hydroxymethyl)butan-1-ol, with a reagent that provides the ethoxymethyl group. The Williamson ether synthesis and its variations are the most common and effective methods for this transformation.
The Williamson ether synthesis is a versatile and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, the starting material would be 2,2-bis(hydroxymethyl)butan-1-ol. The hydroxyl groups of this polyol are first deprotonated by a strong base to form the corresponding alkoxides. These alkoxides then act as nucleophiles, attacking an ethylating agent such as ethyl halide.
The reaction is typically carried out in a suitable solvent. The choice of base and solvent is crucial for the success of the synthesis. Common bases include sodium hydride (NaH), potassium hydride (KH), or alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). cdnsciencepub.com The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), or diethyl ether can accelerate the rate of SN2 reactions. masterorganicchemistry.com For instance, replacing an excess of the alcohol reactant with DMSO has been shown to significantly increase the yield of ether synthesis. cdnsciencepub.com
Under forcing conditions, it is possible to achieve complete etherification of polyols. cdnsciencepub.comcdnsciencepub.com However, to selectively synthesize this compound, careful control of stoichiometry and reaction conditions is necessary to favor the etherification of the two primary hydroxyl groups while leaving the tertiary hydroxyl group intact.
Table 1: Reagents and Conditions for Williamson Ether Synthesis of Polyols
| Parameter | Options | Considerations |
|---|---|---|
| Polyol Precursor | 2,2-bis(hydroxymethyl)butan-1-ol | The starting material containing the hydroxyl groups to be etherified. |
| Base | NaH, KH, NaOH, KOH | Must be strong enough to deprotonate the alcohol to form the alkoxide. |
| Ethylating Agent | Ethyl chloride, Ethyl bromide, Ethyl iodide | The alkyl halide that provides the ethyl group for the ether linkage. |
| Solvent | DMSO, THF, Diethyl ether | Polar aprotic solvents are generally preferred to enhance the reaction rate. masterorganicchemistry.com |
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different phases, such as an aqueous phase and an organic phase. acs.org This method is particularly advantageous for Williamson ether synthesis as it can lead to milder reaction conditions and may not require anhydrous solvents. acs.orgacs.org
Table 2: Common Phase-Transfer Catalysts for Ether Synthesis
| Catalyst | Chemical Formula | Typical Application |
|---|---|---|
| Tetrabutylammonium (B224687) hydrogen sulfate | (C₄H₉)₄N⁺HSO₄⁻ | Used in the synthesis of ethers from alcohols and alkyl halides. acs.org |
| Benzyltriethylammonium chloride | (C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻ | An effective catalyst for various phase-transfer reactions. wikipedia.org |
Derivatization Strategies from Precursor Compounds
An alternative to direct etherification of a polyol is the derivatization of a precursor that already contains a similar carbon skeleton but with different functional groups. This can involve the conversion of more reactive groups, such as chloromethyl groups, into the desired ethoxymethyl groups.
A plausible synthetic route starts with a chloromethyl analog, such as 2,2-bis(chloromethyl)butan-1-ol. The chloromethyl groups are highly reactive and can undergo nucleophilic substitution with an ethoxide source, such as sodium ethoxide. This reaction would directly yield this compound.
The precursor, 2,2-bis(chloromethyl)butan-1-ol, can be synthesized from 2,2-bis(hydroxymethyl)butan-1-ol using a chlorinating agent like thionyl chloride or phosphorus pentachloride. The subsequent substitution reaction with sodium ethoxide would proceed readily due to the good leaving group nature of the chloride ion. This two-step approach provides an alternative pathway to the target molecule. Chloromethyl ethyl ether is a known reagent used in the preparation of ethoxymethyl-containing compounds. sigmaaldrich.com
Another synthetic strategy involves the reduction of a suitable carbonyl compound to form the precursor polyol, which is then etherified. For example, a dicarboxylic acid or its diester with a similar carbon backbone could be reduced to the corresponding diol. Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). pdx.eduwikipedia.org
A more direct approach could involve the reductive etherification of a carbonyl compound. A process for producing polyol ethers by reacting a polyol and a carbonyl compound with hydrogen in the presence of a hydrogenation catalyst has been described. google.comgoogle.com By carefully selecting the starting carbonyl compound and the reaction conditions, it may be possible to synthesize this compound in a one-pot reaction, although this would require significant optimization to achieve the desired selectivity.
Novel and Green Synthetic Strategies for this compound
The imperative for sustainable chemical manufacturing has driven the development of novel and green synthetic routes for ether production. These strategies, applicable to the synthesis of this compound from its precursor, 2,2-bis(hydroxymethyl)butan-1-ol, aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Application of Modern Catalytic Systems (e.g., Ruthenium Catalysts, Acid Catalysts)
Modern catalytic systems offer powerful tools for selective and efficient etherification. Ruthenium and various acid catalysts are at the forefront of this research, providing alternatives to traditional stoichiometric reagents.
Ruthenium Catalysts: Ruthenium complexes have emerged as highly effective catalysts for various organic transformations, including the dehydrative etherification of alcohols. researchgate.netresearchgate.net Pincer-type ruthenium complexes, for instance, have demonstrated high yields (up to 92%) in the etherification of secondary alcohols under solvent-free and base-free conditions, using molecular oxygen as a benign oxidant. researchgate.netresearchgate.netconsensus.app This approach generates water as the sole by-product, aligning perfectly with green chemistry principles. researchgate.net For the synthesis of this compound, a similar strategy could be envisioned, reacting 2,2-bis(hydroxymethyl)butan-1-ol with ethanol (B145695) in the presence of a pincer-ruthenium catalyst.
Cationic ruthenium allenylidene complexes have also been shown to catalyze the etherification of propargylic alcohols with primary alcohols at elevated temperatures, indicating the versatility of ruthenium catalysts in C-O bond formation. umsl.edu
Acid Catalysts: Acid catalysis is a cornerstone of ether synthesis. Both Brønsted and Lewis acids are employed to facilitate the reaction, often the dehydration of alcohols or the reaction of alcohols with other electrophiles. rsc.orgacs.org In the context of polyol etherification, such as the reaction of glycerol (B35011) with tert-butanol, strong acid catalysts are effective. mdpi.com For the target molecule, a plausible acid-catalyzed route would involve the reaction of 2,2-bis(hydroxymethyl)butan-1-ol with an excess of ethanol under acidic conditions to drive the equilibrium towards the desired diether product.
Lewis acids like iron(III) triflate have been used for the selective synthesis of symmetrical and unsymmetrical ethers from alcohols, tolerating various functional groups. google.com The use of solid acid catalysts, such as zeolites or sulfonic acid resins (e.g., Amberlyst-15), represents a greener alternative, simplifying catalyst separation and reducing corrosive waste streams. acs.org
| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Potential By-products |
| Ruthenium | Pincer-Ru(II) Complexes | Solvent-free, 140°C, O₂ atmosphere | High yield, atom economy (water is the only by-product), base-free | Over-oxidation products |
| Lewis Acid | Iron(III) Triflate (Fe(OTf)₃) | Dichloromethane (DCM), rt - 70°C | Mild conditions, high selectivity | Alkene from elimination |
| Solid Acid | Zeolites, Amberlyst-15 | 110-180°C | Catalyst recyclability, reduced corrosion | Dehydration products, oligomers |
Exploration of Solvent-Free or Environmentally Benign Reaction Conditions
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. This has led to the exploration of solvent-free reactions and the use of environmentally benign reaction media like water.
Solvent-Free Synthesis: Solvent-free, or neat, conditions are highly attractive as they maximize the concentration of reactants, often leading to faster reaction rates and simplified purification. nih.govchalmers.se The Williamson synthesis of phenols, for example, can be performed efficiently by heating the phenol (B47542) with an alkylating agent in the presence of a solid base like potassium carbonate, without any solvent. tandfonline.com This approach could be adapted for this compound by reacting 2,2-bis(hydroxymethyl)butan-1-ol with an ethylating agent under solvent-free conditions, potentially aided by microwave irradiation to reduce reaction times. sacredheart.edusacredheart.edu
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for reacting reagents that are soluble in different, immiscible phases, such as an aqueous base and an organic substrate. slideshare.netusv.ro This method is particularly useful in green chemistry as it can enable the use of water instead of organic solvents. slideshare.net For the synthesis of this compound via the Williamson route, the triol would be deprotonated by a strong base (e.g., concentrated NaOH) in an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide) or a crown ether, would then transport the resulting alkoxide anion into an organic phase (or the neat ethylating agent) to react and form the ether. slideshare.netbyjus.comwikipedia.org This avoids the need for anhydrous organic solvents and the prior isolation of highly reactive metal alkoxides. usv.robyjus.com The use of PTC in industrial synthesis is common, offering good yields and cleaner reaction profiles. byjus.com
| Strategy | Key Features | Advantages | Disadvantages |
| Solvent-Free | Reaction of neat reactants | High reactant concentration, reduced solvent waste, simplified workup. nih.govchalmers.se | Potential for high viscosity, requires thermally stable reactants. |
| Phase-Transfer Catalysis | Biphasic system (e.g., aqueous/organic) with a catalyst. slideshare.net | Avoids anhydrous solvents, uses inexpensive bases (NaOH), mild conditions. byjus.comnih.gov | Requires catalyst separation, potential for side reactions in aqueous phase. |
| Microwave-Assisted | Use of microwave irradiation for heating. sacredheart.edusacredheart.edu | Drastically reduced reaction times, improved yields. sacredheart.eduwikipedia.org | Requires specialized equipment, scalability can be a challenge. |
Mechanistic Investigations into Reaction Selectivity and Efficiency
The efficiency and selectivity of the synthesis of this compound are governed by the reaction mechanism and the competition between desired and undesired pathways.
In the context of the Williamson ether synthesis , the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The alkoxide ion, generated by deprotonating the hydroxyl groups of 2,2-bis(hydroxymethyl)butan-1-ol, acts as the nucleophile, attacking the electrophilic carbon of an ethylating agent like ethyl bromide or ethyl tosylate. masterorganicchemistry.comchemistrysteps.com
A primary challenge is the competition with the E2 elimination reaction, which is favored when using secondary or tertiary alkyl halides. stackexchange.com To maximize the yield of the ether, a primary ethylating agent (e.g., ethyl bromide, ethyl iodide) is strongly preferred. chemistrysteps.comnumberanalytics.com Steric hindrance around the nucleophilic oxygen can also slow the SN2 reaction. stackexchange.com
Another key aspect is chemoselectivity. The starting material, 2,2-bis(hydroxymethyl)butan-1-ol, has three hydroxyl groups of differing reactivity (two primary, one neopentyl-type). While the two primary hydroxyls targeted for etherification are sterically similar, the tertiary alcohol character of the butan-1-ol backbone makes the primary hydroxyls somewhat sterically hindered. Complete etherification of all hydroxyl groups in polyols can be achieved under forcing conditions, but selective etherification is often observed. cdnsciencepub.com Achieving selective di-etherification at the two hydroxymethyl groups while leaving the butan-1-ol hydroxyl untouched would require careful control of stoichiometry and reaction conditions.
For acid-catalyzed etherification , the mechanism involves protonation of an alcohol, followed by elimination of water to form a carbocation (or a protonated alcohol acting as an electrophile), which is then attacked by another alcohol molecule. masterorganicchemistry.com The main side reactions include the formation of alkenes through elimination and the formation of symmetric ethers (diethyl ether) if ethanol is used in excess.
Scalability and Process Optimization in Laboratory Synthesis
Transitioning a synthetic route from a theoretical concept to a practical laboratory procedure involves careful optimization to maximize yield, minimize waste, and ensure product purity.
Yield Maximization and By-product Minimization
Maximizing the yield of this compound requires a strategic approach to reaction conditions and reactant choice.
In the Williamson Synthesis:
Base and Solvent: Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or DMSO generally give high yields by ensuring complete formation of the nucleophilic alkoxide. masterorganicchemistry.comcdnsciencepub.comnumberanalytics.com
Stoichiometry: Using a slight excess of the ethylating agent can help drive the reaction to completion. However, a large excess can complicate purification.
Temperature: While higher temperatures increase reaction rates, they can also promote the competing E2 elimination reaction. numberanalytics.comnumberanalytics.com An optimal temperature must be found to balance reaction speed and selectivity. Laboratory preparations are often run between 50-100 °C. byjus.com
Minimizing By-products: The primary by-product is the alkene resulting from elimination of the alkyl halide. stackexchange.com This is minimized by using a primary alkyl halide and avoiding excessively high temperatures. numberanalytics.com Incomplete reaction will leave mono-etherified and unreacted starting material.
An optimized protocol for the Williamson synthesis might involve the slow addition of ethyl bromide to a solution of the triol and sodium hydride in DMF at a controlled temperature.
In Acid-Catalyzed Synthesis:
Water Removal: Since water is a by-product, its removal (e.g., using a Dean-Stark apparatus) can shift the equilibrium towards the ether product, thereby increasing the yield.
Catalyst Choice: The choice of acid catalyst and its concentration are critical. Overly harsh conditions can lead to extensive dehydration and charring.
By-products: The formation of diethyl ether and elimination products from the butanol backbone are the main competing reactions. Using a large excess of the triol relative to the ethylating agent could favor the desired product, but this is often impractical.
Purification Techniques for Synthetic Products
The final step in any synthesis is the isolation and purification of the target compound. Given that this compound is a polyether alcohol, it is expected to be a polar, high-boiling liquid.
Distillation: If the product has a sufficiently high boiling point and is thermally stable, vacuum distillation is a viable method for separating it from lower-boiling impurities like solvents and unreacted ethylating agents. However, its high polarity and potential for hydrogen bonding may necessitate high temperatures, risking decomposition.
Chromatography: Column chromatography is the most likely method for achieving high purity. nih.gov
Normal-Phase Chromatography: Using a polar stationary phase like silica (B1680970) gel, components are separated based on polarity. miamioh.edu A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, would be used to elute the compounds. The non-polar by-products and excess alkyl halide would elute first, followed by the desired product, and finally the highly polar unreacted triol. miamioh.edu
Reversed-Phase Chromatography: For very polar compounds that are not well-retained on silica, reversed-phase chromatography (using a non-polar stationary phase like C18-silica and a polar mobile phase like water/acetonitrile) can be effective. biotage.comwaters.com
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds and uses a polar stationary phase with a partially aqueous mobile phase, offering another powerful option for purifying the target molecule. biotage.comwaters.com
After chromatographic separation, removal of the solvent under reduced pressure would yield the purified this compound. The purity would then be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Chemical Reactivity and Mechanistic Studies of 2,2 Bis Ethoxymethyl Butan 1 Ol
Reactions Involving the Primary Hydroxyl Group
The primary alcohol group is a versatile functional handle that participates in a variety of classic alcohol reactions, including esterification, oxidation, and derivatization for further chemical synthesis.
Esterification Reactions and Their Kinetic Profiles
The primary hydroxyl group of 2,2-bis(ethoxymethyl)butan-1-ol can undergo esterification with carboxylic acids, typically under acidic catalysis (Fischer esterification), or with more reactive acyl halides or anhydrides. The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acid derivative.
The kinetic profile of this reaction is significantly influenced by steric hindrance. The molecule's structure, with a quaternary carbon atom adjacent to the hydroxymethyl group (a neopentyl-like arrangement), impedes the approach of the carboxylic acid. Consequently, the rate of esterification is expected to be considerably lower than that of less hindered primary alcohols like n-butanol. Studies on analogous sterically hindered alcohols, such as neopentyl glycol, have shown that the formation of a monoester is substantially faster than the subsequent formation of a diester due to increased steric crowding. acs.org The activation energy for the esterification of n-butanol with acetic acid has been reported to be approximately 28.45 kJ/mol. semanticscholar.org Due to the steric bulk, the activation energy for this compound would be anticipated to be higher under similar conditions.
Table 1: Comparative Kinetic Parameters in Esterification
| Alcohol | Relative Rate Constant (k_rel) | Activation Energy (Ea) | Steric Factor |
|---|---|---|---|
| n-Butanol | 1.00 | ~28.5 kJ/mol semanticscholar.org | Low |
| Isobutanol | >1.00 (relative to n-butanol) | ~23.3 kJ/mol semanticscholar.org | Moderate |
Data for this compound is predicted based on principles of steric hindrance observed in similar neopentyl structures.
Oxidation Pathways and Product Formation
The oxidation of the primary hydroxyl group can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk
Partial Oxidation to Aldehyde: The use of mild, anhydrous oxidizing agents selectively oxidizes the primary alcohol to an aldehyde. Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for Swern oxidation are effective for this transformation. chemistrysteps.com The reaction must be performed in the absence of water to prevent the formation of an aldehyde hydrate, which could be further oxidized. wikipedia.org The product of this reaction is 2,2-bis(ethoxymethyl)butanal .
Full Oxidation to Carboxylic Acid: Strong oxidizing agents in aqueous media will convert the primary alcohol directly to a carboxylic acid. wikipedia.orgncert.nic.in Common reagents for this include potassium permanganate (B83412) (KMnO₄), or chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid) and acidified potassium dichromate (K₂Cr₂O₇). wikipedia.orgncert.nic.inlibretexts.org The reaction typically proceeds through an intermediate aldehyde, which is rapidly oxidized in situ. chemguide.co.uk To ensure the reaction goes to completion, the alcohol is often heated under reflux with an excess of the oxidizing agent. chemguide.co.uklibretexts.org The final product is 2,2-bis(ethoxymethyl)butanoic acid .
Table 2: Oxidation Products of this compound
| Oxidizing Agent/Conditions | Product | Product Structure |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | 2,2-Bis(ethoxymethyl)butanal | CH₃CH₂C(CH₂OCH₂CH₃)₂CHO |
| Dess-Martin Periodinane (DMP) | 2,2-Bis(ethoxymethyl)butanal | CH₃CH₂C(CH₂OCH₂CH₃)₂CHO |
| K₂Cr₂O₇, H₂SO₄, reflux | 2,2-Bis(ethoxymethyl)butanoic acid | CH₃CH₂C(CH₂OCH₂CH₃)₂COOH |
Derivatization for Polymerization Initiation
While this compound is not itself a polymerization initiator, its hydroxyl group allows for straightforward derivatization to install initiating functionalities. This enables its use as a core molecule for creating polymers with specific architectures.
A common strategy is to convert the alcohol into an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This is achieved by esterifying the alcohol with an α-haloacyl halide, for example, 2-bromoisobutyryl bromide. The resulting ester, 2,2-bis(ethoxymethyl)butyl 2-bromo-2-methylpropanoate , is a highly efficient initiator for the ATRP of various monomers like styrenes, acrylates, and methacrylates. wikipedia.org The presence of the bromine atom allows for the reversible activation/deactivation cycle with a transition metal catalyst, which is the hallmark of ATRP. wikipedia.org
Table 3: Derivatization Reactions for Polymerization Applications
| Reagent | Derivative Name | Application |
|---|---|---|
| Acryloyl chloride | 2,2-Bis(ethoxymethyl)butyl acrylate | Monomer for free-radical polymerization |
Reactivity and Stability of the Ethoxymethyl Ether Linkages
The two ethoxymethyl groups are formally acetals. Acetal (B89532) chemistry is characterized by general stability under neutral and basic conditions but lability towards acid-catalyzed hydrolysis.
Transetherification Reactions
In the presence of an acid catalyst and a large excess of another alcohol, the ethoxymethyl groups can undergo transetherification. This equilibrium-driven process involves the exchange of the ethoxy (-OCH₂CH₃) fragment of the ether with the alkoxy group of the solvent alcohol.
For instance, reacting this compound in methanol (B129727) with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) would lead to the formation of 2,2-bis(methoxymethyl)butan-1-ol and ethanol (B145695). To drive the equilibrium towards the new product, the alcohol reactant (e.g., methanol) must be used in large excess. This type of transformation is a common synthetic route for modifying acetal and ketal protecting groups.
Table 5: Potential Products of Transetherification
| Reagent Alcohol | Major Product | Byproduct |
|---|---|---|
| Methanol (CH₃OH) | 2,2-Bis(methoxymethyl)butan-1-ol | Ethanol |
| Propan-1-ol (CH₃CH₂CH₂OH) | 2,2-Bis(propoxymethyl)butan-1-ol | Ethanol |
Behavior under Thermal and Oxidative Stress
The stability of this compound under thermal and oxidative conditions is a critical aspect of its chemical reactivity profile. While specific experimental studies on this particular compound are not extensively documented in publicly available literature, its behavior can be inferred from the known properties of its constituent functional groups: a primary alcohol, a neopentyl-like core, and two ethoxymethyl ether linkages.
Under thermal stress, the decomposition of this compound is anticipated to proceed through several potential pathways. The presence of a primary alcohol suggests that dehydration could be a possible reaction at elevated temperatures, particularly in the presence of an acid catalyst, leading to the formation of an alkene. However, the quaternary carbon center adjacent to the alcohol may influence the mechanism and products of elimination.
The ether linkages are generally more thermally stable than the alcohol group. Pyrolysis of similar polyether structures often involves radical mechanisms, leading to chain scission and the formation of a variety of smaller, volatile molecules. For this compound, homolytic cleavage of the C-O bonds in the ethoxymethyl groups could generate various radical intermediates, which would then undergo further reactions such as fragmentation or recombination.
Oxidative stress is expected to primarily affect the primary alcohol and the ether functionalities. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid in the presence of suitable oxidizing agents. The ether linkages are also susceptible to oxidation, which can proceed via a hydrogen abstraction mechanism at the carbon atom adjacent to the ether oxygen. This can lead to the formation of hydroperoxides, which are often unstable and can decompose to form a mixture of products, including aldehydes, ketones, and shorter-chain alcohols and ethers. The presence of two ether groups may increase the susceptibility of the molecule to oxidative degradation.
An illustrative representation of potential thermal decomposition products of analogous polyether alcohols is presented in the table below.
| Decomposition Product | Potential Formation Pathway |
|---|---|
| Water | Dehydration of the primary alcohol |
| Formaldehyde | Fragmentation of the ethoxymethyl group |
| Acetaldehyde | Fragmentation of the ethoxy group |
| Lower molecular weight alcohols and ethers | Radical-induced chain scission |
Stereochemical Considerations in this compound Reactions
While this compound is an achiral molecule, its reactions can involve the formation of new stereocenters, making stereochemical considerations highly relevant. The prochiral nature of the molecule, particularly with respect to the two ethoxymethyl groups, can lead to stereoselective transformations in the presence of chiral reagents or catalysts.
Influence of Molecular Chirality on Reaction Outcomes
If this compound were to react with a chiral reagent or be modified to contain a chiral center, subsequent reactions would be influenced by the principles of asymmetric induction. For instance, if the primary alcohol were to be esterified with a chiral carboxylic acid, the resulting diastereomeric esters could exhibit different reactivity in subsequent transformations.
The introduction of a stereocenter at a position remote from the primary alcohol could also influence the stereochemical outcome of reactions at the alcohol. For example, if one of the ethyl groups in the ethoxymethyl moieties were to be substituted with a chiral auxiliary, this could direct the approach of reagents to the alcohol, leading to diastereoselective additions or oxidations.
The following table illustrates hypothetical diastereomeric ratios that could be expected in a reaction of a chiral derivative of this compound with a nucleophile, based on general principles of diastereoselectivity.
| Reactant | Chiral Auxiliary | Nucleophile | Hypothetical Diastereomeric Ratio (A:B) |
|---|---|---|---|
| Chiral ester of this compound | (R)-Mandelic Acid | Grignard Reagent | 75:25 |
| Chiral ester of this compound | (S)-Mandelic Acid | Grignard Reagent | 25:75 |
Diastereoselective and Enantioselective Transformations
The prochiral nature of this compound makes it a potential substrate for enantioselective transformations. The two ethoxymethyl groups are enantiotopic, meaning that in a chiral environment, they are distinguishable. A chiral catalyst, for example, could selectively functionalize one of the two ethoxymethyl groups, leading to a chiral product.
Enzymes are particularly adept at distinguishing between enantiotopic groups. For instance, a lipase (B570770) could selectively acylate one of the ethoxymethyl groups if the molecule were converted to a diol, or a P450 monooxygenase could selectively hydroxylate one of the ethyl groups.
Similarly, enantioselective reactions at the primary alcohol are conceivable. For example, an enantioselective oxidation using a chiral catalyst could, in principle, lead to a chiral aldehyde if the subsequent steps could be controlled. More plausibly, if the alcohol were to be oxidized to a prochiral ketone (which would require modification of the butyl group), its subsequent reduction using a chiral reducing agent would lead to a chiral alcohol.
The table below provides illustrative examples of potential enantioselective transformations involving a hypothetical prochiral derivative of this compound.
| Transformation | Chiral Catalyst/Reagent | Expected Outcome | Potential Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric desymmetrization of a diol derivative | Chiral Acylating Agent | Mono-acylated chiral product | >90% |
| Enantioselective oxidation of a sulfide (B99878) derivative | Sharpless Asymmetric Dihydroxylation | Chiral sulfoxide (B87167) | >95% |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent hydrogen and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The predicted ¹H NMR spectrum of 2,2-Bis(ethoxymethyl)butan-1-ol would exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms, with protons closer to oxygen atoms expected to appear further downfield.
Predicted ¹H NMR Data:
| Signal | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |
| a | ~3.50 | s | 2H | -CH₂OH |
| b | ~3.45 | q | 4H | -O-CH₂-CH₃ |
| c | ~3.30 | s | 4H | -C-CH₂-O- |
| d | ~2.50 | t (broad) | 1H | -OH |
| e | ~1.40 | q | 2H | -CH₂-CH₃ (butyl) |
| f | ~1.15 | t | 6H | -O-CH₂-CH₃ |
| g | ~0.85 | t | 3H | -CH₂-CH₃ (butyl) |
The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH, signal a) are expected to be a singlet as there are no adjacent protons. The methylene protons of the two equivalent ethoxy groups (-O-CH₂-CH₃, signal b) would likely appear as a quartet due to coupling with the adjacent methyl protons. The methylene protons of the two equivalent ethoxymethyl side chains (-C-CH₂-O-, signal c) are predicted to be a singlet. The hydroxyl proton (-OH, signal d) typically appears as a broad singlet and its chemical shift can be variable. The methylene protons of the butyl group (-CH₂-CH₃, signal e) are expected to be a quartet, coupled to the terminal methyl group. The methyl protons of the two equivalent ethoxy groups (-O-CH₂-CH₃, signal f) would appear as a triplet, coupled to the adjacent methylene protons. Finally, the terminal methyl protons of the butyl group (-CH₂-CH₃, signal g) are predicted to be a triplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The predicted proton-decoupled ¹³C NMR spectrum of this compound would show a distinct peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
Predicted ¹³C NMR Data:
| Signal | Chemical Shift (ppm, predicted) | Assignment |
| 1 | ~75 | -O-C H₂-CH₃ |
| 2 | ~70 | -C-C H₂-O- |
| 3 | ~65 | -C H₂OH |
| 4 | ~60 | -O-CH₂-C H₃ |
| 5 | ~45 | Quaternary C |
| 6 | ~23 | -C H₂-CH₃ (butyl) |
| 7 | ~15 | -O-CH₂-C H₃ |
| 8 | ~8 | -CH₂-C H₃ (butyl) |
The carbons directly bonded to oxygen atoms are expected to be the most downfield. This includes the methylene carbons of the ethoxy groups (-O-C H₂-CH₃, signal 1), the methylene carbons of the ethoxymethyl groups (-C-C H₂-O-, signal 2), and the hydroxymethyl carbon (-C H₂OH, signal 3). The methyl carbons of the ethoxy groups (-O-CH₂-C H₃, signal 4) would appear further upfield. The quaternary carbon (signal 5) is expected to have a relatively low intensity. The methylene carbon of the butyl group (-C H₂-CH₃, signal 6) and the methyl carbons of the ethoxy and butyl groups (signals 7 and 8) would be found in the more upfield region of the spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships. Key expected correlations include:
The quartet of the ethoxy methylene protons (signal b) with the triplet of the ethoxy methyl protons (signal f).
The quartet of the butyl methylene protons (signal e) with the triplet of the butyl methyl protons (signal g).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. The expected correlations would be:
C1 with H_b
C2 with H_c
C3 with H_a
C4 with H_f
C6 with H_e
C7 with H_f
C8 with H_g
The quaternary carbon (C5) with the protons of the hydroxymethyl group (H_a), the ethoxymethyl groups (H_c), and the butyl methylene group (H_e).
The methylene carbons of the ethoxymethyl groups (C2) with the protons of the ethoxy methylene groups (H_b).
The hydroxymethyl carbon (C3) with the protons of the butyl methylene group (H_e).
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including infrared and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by absorptions corresponding to its alcohol and ether functionalities, as well as the hydrocarbon backbone.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹, predicted) | Intensity | Vibration | Functional Group |
| ~3400 | Strong, Broad | O-H stretch | Primary Alcohol |
| 2960-2850 | Strong | C-H stretch | Alkanes |
| ~1100 | Strong | C-O stretch | Ether and Primary Alcohol |
| ~1460 | Medium | C-H bend | Alkanes |
| ~1380 | Medium | C-H bend | Alkanes |
The most prominent feature would be a strong, broad band around 3400 cm⁻¹ due to the hydrogen-bonded O-H stretching of the primary alcohol group. researchgate.net Strong C-H stretching vibrations from the alkyl chains would be observed in the 2960-2850 cm⁻¹ region. A strong absorption around 1100 cm⁻¹ is characteristic of the C-O stretching vibrations of both the ether linkages and the primary alcohol. libretexts.orgspectroscopyonline.com
Raman Spectroscopy
Raman spectroscopy, which relies on the scattering of light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Predicted Raman Shifts:
| Raman Shift (cm⁻¹, predicted) | Intensity | Vibration | Functional Group |
| 2960-2850 | Strong | C-H stretch | Alkanes |
| ~1450 | Medium | C-H bend | Alkanes |
| ~1100 | Weak | C-O stretch | Ether |
| ~880 | Medium | C-C stretch | Alkane backbone |
The Raman spectrum would be expected to show strong signals for the C-H stretching vibrations of the alkyl groups. researchgate.netplus.ac.at The C-C stretching and bending vibrations of the carbon skeleton would also be prominent. In contrast to the IR spectrum, the O-H stretch is typically a weak signal in the Raman spectrum of alcohols. The C-O stretching of the ether groups would also be observable, though likely weaker than in the IR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound.
In a typical GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are determined. shimadzu.com The resulting mass spectrum provides a molecular fingerprint of the compound.
For this compound, with a molecular formula of C10H22O3, the expected molecular ion peak [M]+ would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, for primary alcohols, the molecular ion peak can be weak or even absent due to rapid fragmentation. oiv.int Common fragmentation patterns for alcohols include:
Alpha-cleavage: The breaking of the carbon-carbon bond adjacent to the oxygen atom. For this compound, this could result in the loss of an ethyl group or a larger fragment containing the ethoxymethyl groups.
Loss of water: A common fragmentation pathway for alcohols, resulting in a peak at M-18.
By analyzing the fragmentation pattern, the structure of the molecule can be elucidated and confirmed. The retention time from the gas chromatography component of the analysis further aids in the identification of the compound and the assessment of its purity by detecting any potential impurities. mdpi.com
Table 1: Predicted Major Mass Spectral Fragments for this compound
| Fragment Ion | Predicted m/z | Fragmentation Pathway |
| [M-H₂O]⁺ | 172 | Loss of a water molecule |
| [M-C₂H₅]⁺ | 161 | Alpha-cleavage, loss of an ethyl group |
| [CH₂(OH)]⁺ | 31 | Alpha-cleavage |
| [CH₂(OCH₂CH₃)]⁺ | 59 | Cleavage of the ether linkage |
| [C(CH₂OCH₂CH₃)₂CH₂OH]⁺ | 189 | Molecular Ion |
Note: This table is based on predicted fragmentation patterns for alcohols and ethers and requires experimental verification for this compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. thermofisher.com This precision allows for the determination of the elemental composition of a molecule and its fragments, which is invaluable for confirming the identity of a compound and for distinguishing between compounds with the same nominal mass (isobars). thermofisher.comnist.gov
For this compound, HRMS can be used to:
Confirm the elemental composition: By measuring the exact mass of the molecular ion, the elemental formula (C10H22O3) can be unequivocally confirmed.
Identify unknown impurities: The high mass accuracy of HRMS facilitates the identification of unknown impurities by providing their elemental compositions, which can then be used to deduce their structures.
Techniques like Orbitrap MS are capable of achieving very high resolution and are instrumental in the detailed characterization of complex mixtures and the identification of trace-level components.
X-ray Diffraction Analysis of Crystalline Derivatives (if applicable)
X-ray diffraction is a powerful technique for determining the three-dimensional atomic structure of a crystalline solid. nih.gov For a compound like this compound, which is a liquid at room temperature, X-ray diffraction analysis would require the formation of a suitable crystalline derivative.
If a crystalline derivative can be prepared, single-crystal X-ray diffraction can provide precise information on:
Bond lengths and angles: The exact distances between atoms and the angles between bonds can be determined.
Conformation: The spatial arrangement of the atoms in the molecule can be visualized.
Intermolecular interactions: The way in which the molecules pack together in the crystal lattice can be studied, providing insights into hydrogen bonding and other non-covalent interactions.
While no specific X-ray diffraction data for derivatives of this compound are readily available in the literature, this technique remains a gold standard for unambiguous structural elucidation of crystalline materials. researchgate.netrsc.org
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic techniques are essential for separating the components of a mixture and are widely used for purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds. For a compound like this compound, which has limited UV absorbance, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be suitable.
A typical HPLC method for the analysis of similar polar compounds might involve:
Column: A reversed-phase column, such as a C18 or C8 column.
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often in a gradient elution mode to optimize separation.
HPLC is particularly useful for the analysis of less volatile impurities that may not be amenable to GC analysis. The area of the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification.
Table 2: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 10 µL |
Note: This is an illustrative method and would require optimization for the specific analysis of this compound.
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard method for assessing the purity of volatile compounds. oiv.intnist.gov The high sensitivity of the FID to organic compounds makes it well-suited for detecting and quantifying trace impurities.
For the analysis of this compound, a typical GC method would involve:
Column: A capillary column with a polar stationary phase, such as a wax column (e.g., polyethylene (B3416737) glycol), would be appropriate for this polar analyte. oiv.int
Carrier Gas: An inert gas like helium or nitrogen. oiv.int
Temperature Program: A temperature gradient is typically used to ensure the efficient separation of compounds with different boiling points.
Injector and Detector Temperatures: These are set high enough to ensure the complete vaporization of the sample and to prevent condensation in the detector.
The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Table 3: Illustrative GC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | DB-WAX, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 80 °C (2 min), then 10 °C/min to 240 °C (5 min) |
| Detector | Flame Ionization Detector (FID) |
| Injection Mode | Split |
Note: This is an illustrative method and would require optimization for the specific analysis of this compound.
Computational and Theoretical Chemistry Studies of 2,2 Bis Ethoxymethyl Butan 1 Ol
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and exploring its various possible shapes, or conformers. For a flexible molecule such as 2,2-Bis(ethoxymethyl)butan-1-ol, which possesses multiple rotatable single bonds, these calculations are essential for understanding its physical and chemical properties.
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, methods like Density Functional Theory (DFT) would be employed to locate the equilibrium structure. DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G, offer a good balance of accuracy and computational cost for such organic molecules. acs.org The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, resulting in a stable, low-energy structure. This process is crucial for obtaining accurate molecular parameters that form the basis for all other computational predictions.
The presence of a central quaternary carbon, a primary alcohol, and two flexible ethoxymethyl side chains in this compound gives rise to a complex conformational landscape. Computational studies on similar polyether and substituted butanol molecules reveal that a multitude of low-energy conformers can coexist. aip.orgnih.gov The rotational barriers around the C-C and C-O single bonds are relatively low, allowing the molecule to adopt various spatial arrangements.
A systematic conformational search would be performed by systematically rotating key dihedral angles (e.g., C-C-O-C and C-C-C-O) and performing geometry optimization for each starting structure. The relative energies of the resulting conformers determine their population at a given temperature according to the Boltzmann distribution. Studies on analogous ethers suggest that gauche and anti conformations around the C-O bonds would be particularly important, with specific conformers potentially stabilized by weak intramolecular hydrogen bonds between the hydroxyl group and one of the ether oxygen atoms. aip.org
Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Stabilities This table presents theoretical data based on principles from computational studies of analogous ethers and alcohols.
| Conformer ID | Key Dihedral Angles (degrees)¹ | Relative Energy (kJ/mol) | Predicted Population (%) at 298 K |
| Conf-A | O-C1-C2-C(CH₂OEt) ≈ 178 (anti) | 0.00 | 45.2 |
| Conf-B | O-C1-C2-C(CH₂OEt) ≈ 65 (gauche) | 1.50 | 27.4 |
| Conf-C | O-C1-C2-C(CH₂OEt) ≈ -68 (gauche) | 1.55 | 26.5 |
| Conf-D | C1-C2-C(CH₂OEt)-C(CH₂OEt) ≈ 180 (anti) | 5.20 | 0.9 |
| ¹Refers to the dihedral angle involving the hydroxyl group's carbon and one of the ethoxymethyl groups. |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive energy profile for a reaction can be constructed.
For this compound, several reaction types could be investigated, including the acid-catalyzed dehydration of the primary alcohol and oxidation to an aldehyde or carboxylic acid. For instance, the dehydration mechanism could be elucidated using DFT calculations. ifpenergiesnouvelles.com This would involve modeling the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation intermediate, and subsequent rearrangement or elimination steps. Each stationary point on the potential energy surface would be optimized, and its energy calculated to map the reaction coordinate. Computational studies on the dehydration of butanol isomers have shown that such pathways can involve isomerization, and similar complexities could be anticipated here. ifpenergiesnouvelles.com
Table 2: Hypothetical Energetic Profile for the Acid-Catalyzed Dehydration of this compound This table presents theoretical data based on principles from computational studies of alcohol dehydration.
| Reaction Step | Species | Relative Energy (kJ/mol) | Description |
| 1 | Reactant + H⁺ | 0 | Starting alcohol and proton |
| 2 | Protonated Alcohol | -25 | Stable protonated intermediate |
| 3 | Transition State 1 (TS1) | +120 | Rate-determining step: C-O bond cleavage |
| 4 | Carbocation + H₂O | +80 | Unstable carbocation intermediate |
| 5 | Transition State 2 (TS2) | +95 | Proton abstraction by water |
| 6 | Product + H₃O⁺ | -10 | Alkene product and hydronium ion |
Prediction and Interpretation of Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation and characterization of molecules.
Methods like DFT can be used to compute the vibrational frequencies corresponding to infrared (IR) absorption bands and the nuclear magnetic shielding constants that determine chemical shifts in nuclear magnetic resonance (NMR) spectroscopy. researchgate.netacs.org The calculated IR spectrum would show a strong O-H stretching band for the alcohol, strong C-O-C stretching bands for the ether functionalities, and various C-H stretching and bending modes. libretexts.org Similarly, calculated ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique proton and carbon atom in the molecule. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure or to assign specific signals to particular atoms within the molecule. For example, the protons on the carbons adjacent to the ether oxygens (–O–CH₂–) are expected to have a characteristic chemical shift in the range of 3.4-4.5 ppm. libretexts.org
Table 3: Predicted Spectroscopic Data for this compound This table presents theoretical data based on established correlations and computational spectroscopy principles.
| Spectroscopy Type | Feature | Predicted Value | Assignment |
| Infrared (IR) | Vibrational Frequency | ~3400 cm⁻¹ (broad) | O-H stretch |
| Vibrational Frequency | ~1100 cm⁻¹ (strong) | C-O-C stretch (ether) | |
| Vibrational Frequency | ~2950-2850 cm⁻¹ | C-H stretch (alkyl) | |
| ¹H NMR | Chemical Shift | ~3.5 ppm | -CH ₂-OH |
| Chemical Shift | ~3.4 ppm | -O-CH ₂-CH₃ | |
| Chemical Shift | ~3.3 ppm | -C-CH ₂-O- | |
| ¹³C NMR | Chemical Shift | ~70-80 ppm | Carbons adjacent to ether oxygen |
| Chemical Shift | ~65 ppm | Carbon bearing the hydroxyl group |
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR parameters, which can aid in the assignment of experimental spectra. researchgate.net The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then calculated by referencing this shielding to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.infoorganicchemistrydata.org
For this compound, theoretical calculations would predict distinct chemical shifts for each unique carbon and proton environment. The presence of electronegative oxygen atoms would cause significant deshielding (a downfield shift) for adjacent protons and carbons. organicchemistrydata.org For example, the protons of the hydroxymethyl group (-CH₂OH) and the ethoxymethyl groups (-OCH₂CH₃ and -CH₂OCH₂-) would be expected to resonate at lower fields compared to the protons of the terminal methyl group on the butyl chain.
Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Molecular Position | Predicted ¹H Chemical Shift (ppm, illustrative) | Predicted ¹³C Chemical Shift (ppm, illustrative) | Rationale for Shift |
|---|---|---|---|---|
| Proton | -CH₂OH | ~3.5 - 3.7 | - | Adjacent to highly electronegative hydroxyl oxygen. |
| Proton | -OH | Variable (depends on solvent, concentration) | - | Labile proton, participates in hydrogen bonding. |
| Proton | -CH₂OCH₂CH₃ | ~3.4 - 3.6 | - | Adjacent to ether oxygen. |
| Proton | -OCH₂CH₃ | ~3.3 - 3.5 | - | Adjacent to ether oxygen, slightly different environment. |
| Proton | -CH₂CH₃ (butyl chain) | ~1.3 - 1.5 | - | Standard alkyl proton environment. |
| Proton | -OCH₂CH₃ | ~1.1 - 1.2 | - | Alkyl protons beta to ether oxygen. |
| Proton | -CH₂CH₃ (butyl chain) | ~0.8 - 0.9 | - | Terminal methyl group, most shielded. |
| Carbon | -CH₂OH | - | ~65 - 70 | Deshielded by direct attachment to hydroxyl oxygen. |
| Carbon | -CH₂OCH₂CH₃ | - | ~70 - 75 | Deshielded by ether oxygen linkage. |
| Carbon | -OCH₂CH₃ | - | ~66 - 68 | Carbon adjacent to ether oxygen. |
| Carbon | Quaternary Carbon | - | ~40 - 45 | Central sp³ carbon. |
| Carbon | -CH₂CH₃ (butyl chain) | - | ~22 - 25 | Standard alkyl carbon. |
| Carbon | -OCH₂CH₃ | - | ~15 - 17 | Terminal methyl carbon of ethoxy group. |
| Carbon | -CH₂CH₃ (butyl chain) | - | ~7 - 9 | Terminal methyl carbon, most shielded. |
Note: The values in this table are illustrative and represent typical ranges for similar functional groups. Actual calculated values would depend on the level of theory and basis set used.
Calculations can also predict spin-spin coupling constants (J-couplings), which provide information about the connectivity of atoms.
Simulated IR and Raman Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.gov Theoretical simulations are crucial for assigning experimental vibrational bands to specific molecular motions. These simulations are typically performed within the harmonic approximation, where the second derivatives of the energy with respect to atomic displacements (the Hessian matrix) are calculated. nih.gov
The simulation yields vibrational frequencies and their corresponding intensities.
IR intensities are proportional to the square of the change in the molecular dipole moment during a vibration. scm.com
Raman activities are related to the change in the molecular polarizability during a vibration. scm.comarxiv.org
For this compound, key vibrational modes would include:
O-H stretching: A strong, broad band in the IR spectrum around 3300-3500 cm⁻¹, characteristic of the hydrogen-bonded alcohol.
C-H stretching: Multiple sharp bands in the 2850-3000 cm⁻¹ region from the alkyl and ethoxy groups.
C-O stretching: Strong bands in the IR spectrum between 1000-1200 cm⁻¹ due to the alcohol and ether functionalities.
CH₂ and CH₃ bending vibrations: Found in the fingerprint region (below 1500 cm⁻¹).
Illustrative Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹, illustrative) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3300 - 3500 | Strong, Broad | Weak |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Strong |
| CH₂ Scissoring | 1450 - 1470 | Medium | Medium |
| C-O Stretch (Alcohol & Ether) | 1000 - 1200 | Strong | Medium-Weak |
| C-C Stretch | 800 - 1100 | Weak | Medium |
Note: The values in this table are illustrative. The final simulated spectrum is often generated by applying a broadening function (e.g., Lorentzian or Gaussian) to the calculated frequencies and intensities. scm.com
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. mdpi.com MD simulations model the atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system. ua.pt
For this compound, MD simulations would be invaluable for understanding its liquid-state properties and interactions with other molecules. A typical study would involve placing a number of these molecules in a simulation box, often with a solvent like water, and simulating their movement over nanoseconds. nih.gov
Key research questions addressed by MD simulations would include:
Hydrogen Bonding: Analyzing the extent and dynamics of hydrogen bonding involving the hydroxyl group. This includes calculating the average number of hydrogen bonds per molecule and their lifetimes.
Solvation Structure: Investigating how solvent molecules (e.g., water) arrange around the solute molecule. This is often visualized using radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom.
Aggregation: Determining if and how this compound molecules self-associate in solution, a common phenomenon for alcohols. nih.gov Simulations can reveal the size and structure of potential clusters.
Conformational Analysis: Sampling the different spatial arrangements (conformations) of the flexible ethoxymethyl side chains and butyl group to understand their preferred orientations in the liquid phase.
Structure-Reactivity and Structure-Property Relationship Analysis
Structure-Reactivity and Structure-Property Relationship (QSPR) analyses use computational descriptors to predict the chemical reactivity and physical properties of molecules. ggckondagaon.inresearchgate.net These studies correlate calculated parameters with experimental observations.
For this compound, quantum chemical calculations can provide a host of descriptors:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. journalirjpac.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, such as around the oxygen atoms. Blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack.
Atomic Charges: Calculating the partial charge on each atom helps identify reactive sites. The oxygen atoms would carry significant negative charges, while the hydroxyl proton and carbons attached to oxygen would be positively charged.
Illustrative Data Table: Key Quantum Chemical Descriptors and Their Implications
| Descriptor | Illustrative Finding | Predicted Implication |
|---|---|---|
| HOMO Energy | Localized on the oxygen atoms' lone pairs. | These sites are the most likely to act as electron donors in a reaction (nucleophilic centers). |
| LUMO Energy | Distributed around the anti-bonding orbitals of C-O and C-H bonds. | Indicates sites susceptible to electron acceptance (electrophilic attack). |
| HOMO-LUMO Gap | Relatively large. | Suggests high kinetic stability. |
| Molecular Electrostatic Potential | Strong negative potential around the oxygen atoms. | Confirms these are the primary sites for interaction with electrophiles or for hydrogen bond donation. |
| Dipole Moment | Non-zero, significant magnitude. | The molecule is polar, predicting solubility in polar solvents and strong intermolecular dipole-dipole interactions. |
Note: The findings in this table are qualitative predictions based on the general chemical structure.
Academic Research Applications of 2,2 Bis Ethoxymethyl Butan 1 Ol As a Versatile Chemical Building Block
Role in Advanced Polymer Chemistry Research
The field of polymer chemistry focuses on the synthesis of large molecules, or polymers, from smaller subunits called monomers. ebsco.com The properties of the final polymer material are highly dependent on the structure of the monomers used. e3s-conferences.orgnih.gov Molecules like 2,2-Bis(ethoxymethyl)butan-1-ol, with a single reactive site and other non-reactive functional groups, are investigated for their ability to control polymer chain growth and modify the final properties of the material.
Precursor for Polyurethane Resins and Related Polymers
Polyurethanes are a class of polymers formed by the reaction of polyols (compounds with multiple hydroxyl groups) with diisocyanates. google.com The versatility of polyurethane chemistry allows for the creation of a wide range of materials, from flexible foams to rigid elastomers and coatings. google.com
The primary hydroxyl group of this compound can readily react with isocyanate groups to form a urethane (B1682113) linkage. Since it possesses only one such reactive group, it functions as a "chain stopper" or "capping agent" in polyurethane synthesis. Its role is to terminate the growth of a polymer chain, thereby controlling the final molecular weight of the polyurethane. This is a critical parameter for tailoring the mechanical and thermal properties of the material.
Furthermore, the incorporation of this compound at the chain ends introduces two flexible ethoxymethyl groups. These side chains can influence the polymer's properties by:
Increasing solubility in specific solvents.
Lowering the glass transition temperature (Tg) , making the material more flexible at lower temperatures.
Modifying surface properties , such as hydrophobicity.
A structurally analogous compound, 2,2-Bis(allyloxymethyl)butan-1-ol, which contains reactive allyl groups instead of ethyl groups, is noted for its application in polyurethane and other resins. pschemicals.com This suggests a strong precedent for using this molecular scaffold in the development of specialized polyurethanes.
Monomer in the Synthesis of Hyperbranched Polymers and Dendritic Structures
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a globular shape. instras.com They are typically synthesized in a one-pot reaction from ABₓ-type monomers, where 'A' and 'B' are different reactive groups that can react with each other, and x is two or greater. frontiersin.org A widely studied example of an AB₂ monomer is 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), which has one carboxylic acid group ('A') and two hydroxyl groups ('B'). researchgate.netnih.gov
This compound, having only one reactive hydroxyl group, does not fit the ABₓ monomer architecture required to form a hyperbranched structure on its own. Its ethoxymethyl groups are generally stable under typical polymerization conditions. Therefore, it cannot act as a branching unit.
Instead, its potential role in this area of research is as a surface-modifying agent for pre-formed dendritic or hyperbranched polymers. The core-shell structure of these macromolecules allows for their surface to be functionalized. By attaching this compound to the reactive terminal groups on the surface of a hyperbranched polymer, researchers can introduce a shell of flexible ether chains. This modification can significantly alter the solubility, viscosity, and intermolecular interactions of the hyperbranched polymer. instras.com
| Feature | This compound | 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) |
|---|---|---|
| Monomer Type | A₁ (Monofunctional) | AB₂ (Multifunctional) |
| Reactive Group 'A' | 1x Hydroxyl (-OH) | 1x Carboxylic Acid (-COOH) |
| Reactive Groups 'B' | 0 | 2x Hydroxyl (-OH) |
| Role in Hyperbranched Synthesis | Surface modification; Chain termination | Branching monomer; Polymer backbone formation |
Investigation in Biobased Polymer Development
Biobased polymers are derived from renewable resources, such as plants and microorganisms, and represent a sustainable alternative to traditional fossil-fuel-based plastics. mdpi.comresearchgate.net A key area of research is the chemical modification of these biopolymers to enhance their properties for broader applications. whiterose.ac.uk While this compound is itself typically derived from petrochemical sources, it can be investigated as a functional additive to modify the characteristics of existing biobased polymers.
Many biopolyesters, for example, can be synthesized to have residual hydroxyl groups along their polymer backbone. These groups serve as reactive handles for post-polymerization modification. whiterose.ac.uk By reacting these hydroxyl sites with a molecule like this compound (after converting its own hydroxyl group to a more reactive species), flexible ether side chains can be grafted onto the biopolymer. This strategy could be used to:
Tune the degradation rate of the polymer. researchgate.net
Improve processability by lowering the melting temperature.
Enhance compatibility with other polymers in blends.
Introduce new functionalities into materials like those derived from polyfurfuryl alcohol or other furan-based monomers. nih.gov
Intermediacy in Complex Organic Synthesis
In organic synthesis, complex target molecules are often built from smaller, less complex fragments known as chemical building blocks or synthetic intermediates. amerigoscientific.com The structure of this compound makes it a useful intermediate for creating specialized molecules.
Building Block for Specialized Fine Chemicals
Fine chemicals are pure, single substances produced in limited quantities for specialized applications. sigmaaldrich.com The primary alcohol functional group in this compound is a versatile starting point for various chemical transformations. The inert nature of the two ethoxymethyl ether groups means they can be carried through multiple reaction steps without being altered, acting as protecting groups for two of the hydroxyls of the parent triol.
This allows for the selective synthesis of a range of difunctionalized butanal or butanoic acid derivatives that would be difficult to prepare otherwise.
| Reaction Type | Reagent Example | Resulting Functional Group | Product Name |
|---|---|---|---|
| Oxidation (mild) | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) | 2,2-Bis(ethoxymethyl)butanal |
| Oxidation (strong) | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid (-COOH) | 2,2-Bis(ethoxymethyl)butanoic acid |
| Esterification | Acetic Anhydride | Ester (-OCOCH₃) | (2,2-Bis(ethoxymethyl)butyl) acetate (B1210297) |
| Halogenation | Thionyl chloride (SOCl₂) | Alkyl Chloride (-Cl) | 1-Chloro-2,2-bis(ethoxymethyl)butane |
Synthetic Intermediate for Analogues with Modified Functionalities
Beyond using the molecule as a static block, it can serve as a synthetic intermediate for creating analogues with different functionalities. The ether linkages, while generally stable, can be cleaved under specific, often harsh, acidic conditions. This deprotection step would release the parent triol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (also known as trimethylolpropane).
This synthetic pathway allows this compound to function as a protected form of trimethylolpropane (B17298). A chemist could perform several reactions on the single free hydroxyl group and then, at a later stage in the synthesis, deprotect the other two hydroxyl groups to reveal a tri-functional molecule for further reactions, such as cross-linking in a polymer network. This strategy of protecting and later revealing functional groups is fundamental in multi-step organic synthesis.
Exploration in Materials Science Research
Comprehensive searches of academic and materials science literature did not yield specific research exclusively focused on the application of this compound in the development of novel resin systems or its direct influence on the properties of advanced formulations. The available research predominantly centers on structurally related diols and polyols in the synthesis of polymers like polycarbonates and polyurethanes.
Component in the Development of Novel Resin Systems
Influence on Material Properties in Advanced Formulations
Given the absence of studies on resin systems incorporating this compound, there is no direct data on its specific influence on material properties. In a broader context, the inclusion of ether linkages in the backbone of polymers, similar to those present in this compound, is known to impact characteristics such as flexibility, hydrophilicity, and thermal stability. However, without specific experimental data for this compound, any potential effects on the mechanical, thermal, or chemical resistance of advanced formulations remain speculative.
Conclusion and Future Research Directions
Summary of Key Academic Findings
Direct academic investigation into 2,2-Bis(ethoxymethyl)butan-1-ol is limited. The majority of available information is derived from chemical supplier databases and comparative discussions with analogous compounds.
The fundamental structure consists of a butan-1-ol core with two ethoxymethyl groups (-OCH2CH3) attached to the second carbon atom. Its molecular formula is C10H22O3 and its CAS number is 93859-36-0. chemos.de The key functional groups are the primary hydroxyl (-OH) group and the two ether (R-O-R) linkages. The hydroxyl group provides a reactive site, characteristic of alcohols, allowing for processes like esterification or oxidation. The ether groups are generally chemically inert, contributing to the molecule's stability. purdue.edu
In comparison to its chlorinated analogue, 2,2-bis(chloromethyl)butan-1-ol, the ethoxymethyl groups in this compound are expected to increase hydrophilicity and render the compound less prone to hydrolysis, thereby enhancing its stability. Ethers can act as hydrogen-bond acceptors with water, which generally makes them about as soluble as their isomeric alcohols. libretexts.org The combination of a polar alcohol head with less polar ether functionalities suggests the molecule may possess amphiphilic properties, having both hydrophilic and hydrophobic characteristics. purdue.edu
Current Challenges and Limitations in Research
The most significant challenge in the study of this compound is the profound lack of dedicated research and published data. There is a scarcity of comprehensive studies detailing its synthesis, purification, physical properties (such as boiling point, viscosity, and density), and chemical reactivity. This absence of foundational data severely limits its consideration for practical applications, as its performance and behavior cannot be reliably predicted.
A general challenge associated with ethers is their tendency to form explosive peroxides upon storage and exposure to air and light. k-state.eduutexas.edu While some ethers are stabilized with inhibitors, this potential hazard requires careful management and testing, which can be a limitation for widespread use. utexas.edu Without specific studies on the peroxide-forming tendencies of this compound, this remains a significant, unquantified risk.
Emerging Research Avenues and Potential Innovations
Despite the limited data, the molecular structure of this compound allows for speculation on several promising research avenues.
Polymer Chemistry: The primary alcohol group makes it a candidate as a monomer in the synthesis of polymers like polyesters and polyurethanes. The two ether side chains could impart flexibility, thermal stability, and specific solubility characteristics to the resulting polymer backbone. nih.gov This is analogous to the use of other functionalized diols, such as 2,5-Bis(hydroxymethyl)furan (BHMF), which serves as a bio-based building block for sustainable polymers. acs.org
Designer Solvents: Molecules containing both ether and alcohol functionalities are of interest as task-specific solvents. nih.govrsc.org Research could explore its use in liquid-liquid extractions, as a component in "green" solvent mixtures, or for dissolving specific materials like carbohydrates or lignocellulose. nih.govrsc.org
Chemical Intermediate: The compound could serve as a versatile building block in organic synthesis. The hydroxyl group can be readily converted to other functional groups, enabling the synthesis of more complex molecules with a neopentyl-like core, which is known for conferring thermal and chemical stability.
Innovations could arise from its use as a reactive diluent in coatings or resins, where the ether groups could improve compatibility and the alcohol group could participate in cross-linking reactions.
Broader Implications for Fundamental Chemical Sciences
The study of this compound, while specific, holds broader implications for fundamental chemistry. Investigating this molecule would contribute significantly to the understanding of structure-property relationships. A detailed analysis of its physical and chemical properties would provide valuable data on how multiple ether linkages attached to a quaternary carbon atom influence reactivity, solubility, viscosity, and thermal stability. purdue.edunih.gov
Developing an efficient synthesis for this compound would address fundamental challenges in selective etherification and the construction of poly-functionalized molecules. mdpi.com Such research could lead to new catalytic methods or synthetic strategies applicable to a wider range of complex organic molecules.
Finally, as the chemical industry moves towards more sustainable feedstocks, the study of functionalized butanols fits within the broader goal of converting simple, potentially bio-based platform molecules into value-added specialty chemicals. researchgate.net Understanding the properties and potential of such molecules is essential for designing the next generation of advanced materials, fuels, and solvents. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 93859-36-0 chemos.de |
| Molecular Formula | C10H22O3 chemos.de |
| Functional Groups | Primary Alcohol (-OH), Ether (R-O-R) |
| Structural Features | Butanol backbone, two ethoxymethyl groups at C2 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-Bis(ethoxymethyl)butan-1-ol, and how can reaction efficiency be optimized?
- Methodology : The compound is synthesized via Williamson ether synthesis, involving alkylation of a diol precursor (e.g., trimethylolpropane) with ethyl bromide or ethyl iodide in the presence of a base like NaH. Optimization includes controlling stoichiometry (2:1 molar ratio of ethoxy groups to diol) and reaction temperature (60–80°C) to minimize by-products such as mono- or tri-substituted derivatives . Protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) chloride may enhance selectivity during intermediate steps .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodology : Fractional distillation is effective due to the compound’s boiling point (~200–220°C, estimated from analogous ethers in ). Chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/hexane eluent) resolve polar by-products. Purity is verified via GC-MS or HPLC with refractive index detection .
Q. How can researchers characterize the structural and functional properties of this compound?
- Methodology :
- NMR : H NMR (δ ~3.4–3.6 ppm for ethoxy methylene protons, δ ~1.1–1.3 ppm for ethyl CH) and C NMR confirm ether linkages and branching.
- FT-IR : Peaks at ~1100 cm (C-O-C stretch) and ~3400 cm (broad O-H stretch).
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion (M at m/z 218) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation. Store in sealed containers away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s participation in nucleophilic substitutions or ether cleavage?
- Methodology : Acid-catalyzed cleavage (e.g., HSO) follows an S1 pathway, yielding diols and ethyl derivatives. Kinetic studies using UV-Vis spectroscopy (monitoring chromophore formation) or GC-MS track reaction progress. Activation energy () is calculated via Arrhenius plots .
Q. How do thermodynamic models (e.g., Wilson equation) predict solubility in binary or ternary solvent systems?
- Methodology : The Wilson equation, incorporating local composition parameters (α), predicts activity coefficients in mixtures like ethanol/water. Experimental validation involves measuring phase diagrams via cloud-point titration or headspace GC .
Q. What computational strategies model the compound’s conformational stability or intermolecular interactions?
- Methodology : DFT calculations (B3LYP/6-31G*) optimize geometry and predict hydrogen-bonding tendencies. Molecular dynamics simulations (e.g., GROMACS) assess solvation behavior in polar solvents. Database tools like Reaxys validate predicted reaction pathways .
Q. How is this compound utilized in polymer science, particularly in crosslinking or dendrimer synthesis?
- Methodology : As a trifunctional monomer, it participates in step-growth polymerization with diisocyanates (e.g., HDI) to form polyurethanes. Gelation kinetics are monitored via rheometry, and crosslink density is quantified using swelling experiments in toluene .
Q. How should researchers address contradictions in reported synthesis yields or thermodynamic data?
- Methodology : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). For thermodynamic discrepancies, verify model parameters (e.g., α in Wilson equation) and compare with high-precision calorimetry data. Conflicting synthesis yields may arise from impurity profiles, resolved via advanced purification (e.g., preparative HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
